![molecular formula C9H6N2OS B3373089 2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile CAS No. 949980-44-3](/img/structure/B3373089.png)
2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile
Overview
Description
2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile (CAS: 949980-44-3) is a heterocyclic compound featuring a thiophene-substituted oxazole core linked to an acetonitrile group. Its molecular formula is C₉H₅N₂OS, with a molecular weight of 190.22 g/mol and a purity of ≥95% . The acetonitrile group provides reactivity for further functionalization, making this compound a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile typically involves the formation of the oxazole ring followed by the introduction of the thiophene moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10), can be employed to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and oxazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The thiophene and oxazole rings can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways involved in disease processes .
Comparison with Similar Compounds
This section compares 2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and reactivity.
Table 1: Structural and Physicochemical Comparison
Key Comparison Points
Core Heterocycle Differences :
- Oxazole vs. Thiazole : Replacing the oxazole oxygen with sulfur (thiazole) increases aromaticity and polarizability, enhancing interactions with biological targets . For example, thiazole derivatives exhibit higher binding affinity to enzymes like β-catenin in Wnt pathway inhibition .
- Thiophene vs. Phenyl Substituents : Thiophene’s electron-rich nature promotes charge-transfer interactions in materials science, whereas fluorophenyl groups improve metabolic stability in pharmaceuticals .
Reactivity and Synthetic Utility :
- The acetonitrile group in this compound facilitates nucleophilic substitution or cycloaddition reactions. In contrast, adamantane-substituted analogs require harsher conditions due to steric hindrance .
- highlights that 2-(thiophen-2-yl)acetonitrile derivatives undergo regioselective C-H functionalization, yielding specific isomers (e.g., 9a and 10a), unlike phenyl-substituted analogs .
Biological Activity: Oxazole derivatives (e.g., iCRT3) are known Wnt/β-catenin inhibitors, while thiazole-acetonitrile hybrids show promise in anticancer and antimicrobial applications . Thiophene-containing compounds exhibit superior optical properties for sensor development, as seen in cyanide anion detection systems .
Notes
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile?
- Methodology : The synthesis of analogous heterocyclic acetonitriles typically involves nucleophilic substitution or cyclocondensation reactions. For example, thiophene-containing oxazole derivatives can be synthesized via a multi-step process:
Thiophene functionalization : Introduce a reactive group (e.g., amino or thiol) at the 2-position of thiophene.
Oxazole ring formation : React the functionalized thiophene with a nitrile-containing precursor (e.g., cyanoacetamide) under microwave-assisted or thermal conditions to form the oxazole core .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.
- Key considerations : Optimize reaction temperature (80–120°C) and solvent polarity (DMF or acetonitrile) to balance yield and purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- NMR :
- ¹H NMR : Expect signals for thiophene protons (δ 6.8–7.5 ppm), oxazole protons (δ 7.2–8.0 ppm), and the acetonitrile methylene group (δ 3.5–4.0 ppm).
- ¹³C NMR : Identify the nitrile carbon (δ 115–120 ppm) and oxazole/thiophene carbons (δ 120–150 ppm) .
- IR : A strong absorption band near 2240 cm⁻¹ confirms the C≡N stretch .
- Mass spectrometry : The molecular ion peak ([M+H]⁺) should match the exact mass (calculated via high-resolution MS). Fragmentation patterns may include loss of the nitrile group (–C≡N, 26 Da) .
Q. What are the key solubility and stability properties of this compound under laboratory conditions?
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane or ethyl acetate. Insoluble in water due to the hydrophobic thiophene-oxazole system .
- Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the thiophene ring or hydrolysis of the nitrile group .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) guide the design of derivatives for biological activity studies?
- Methodology :
DFT calculations : Optimize the geometry using B3LYP/6-31G(d) to analyze electronic properties (HOMO-LUMO gaps, dipole moments) and predict reactivity sites .
Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to assess binding affinity. The oxazole and thiophene moieties may engage in π-π stacking or hydrogen bonding .
- Validation : Compare computational binding scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?
- Approach :
- Variable-temperature NMR : Determine if signal splitting arises from conformational dynamics (e.g., restricted rotation around the oxazole-thiophene bond) .
- 2D NMR (COSY, NOESY) : Map coupling interactions to confirm connectivity and rule out impurities .
- Case study : A 2023 study on analogous thiazole derivatives used NOESY to resolve overlapping aromatic signals caused by steric hindrance .
Q. How can Design of Experiments (DoE) optimize reaction conditions for scaling up synthesis?
- DoE workflow :
Factors : Temperature, solvent ratio, catalyst loading.
Response variables : Yield, purity.
Statistical model : Central Composite Design (CCD) to identify interactions between factors .
- Example : A 2007 study optimized thiazole synthesis using DoE, reducing reaction time by 40% while maintaining >90% yield .
Properties
IUPAC Name |
2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c10-4-3-7-6-12-9(11-7)8-2-1-5-13-8/h1-2,5-6H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGUQPODFNOKNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CO2)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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